3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a chloro group, a phenyl ring, a tetrazolyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the reaction of 2-chloropyridine with phenyltetrazole under specific conditions to introduce the phenyl and tetrazolyl groups
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism by which 3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine
Phenyltetrazole
3-Chloro-2-(phenylmethyl)pyridine
Uniqueness: 3-Chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine stands out due to its combination of chloro, phenyl, tetrazolyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-chloro-2-[phenyl(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5/c15-10-6-9(14(16,17)18)7-19-12(10)11(13-20-22-23-21-13)8-4-2-1-3-5-8/h1-7,11H,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQWSGIXYFMVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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